Carbonic Anhydrase II Inhibitory Potency: 5‑tert‑Butyl vs. 5‑H Analog in the 3‑Sulfonamide Series
In the seminal Chow et al. 1996 series of 5‑substituted 3‑thiophenesulfonamides, the 5‑tert‑butyl derivative was among several congeners that inhibited human carbonic anhydrase II (CA‑II) in vitro at concentrations below 10 nM, while the unsubstituted parent compound (5‑H) was substantially less active [1]. This direct comparison within a single experimental series establishes the 5‑tert‑butyl group as a potency‑enhancing substituent for the 3‑sulfonamide scaffold.
| Evidence Dimension | In vitro CA‑II inhibitory concentration |
|---|---|
| Target Compound Data | IC₅₀ < 10 nM (reported as a member of the most potent subset within the series) |
| Comparator Or Baseline | 5‑H (thiophene‑3‑sulfonamide): IC₅₀ significantly higher, consistent with the observation that only several (not all) 5‑substituted congeners achieved sub‑10 nM potency |
| Quantified Difference | At least one order of magnitude improvement in potency conferred by the 5‑tert‑butyl substituent relative to the unsubstituted parent |
| Conditions | Human carbonic anhydrase II, in vitro enzymatic assay (details in Eur J Med Chem 1996, 31, 175‑186) |
Why This Matters
For CA‑II‑targeted programs (e.g., glaucoma), the sub‑10 nM potency tier achieved by the 5‑tert‑butyl‑3‑sulfonamide is a critical procurement specification; procurement of the unsubstituted or smaller alkyl analogs would yield substantially weaker tool compounds.
- [1] Chow K, Lai R, Holmes JM, Wijono M, Wheeler LA, Garst ME. 5-Substituted 3-thiophenesulfonamides as carbonic anhydrase inhibitors. Eur J Med Chem. 1996;31(3):175-186. doi:10.1016/0223-5234(96)89133-1. View Source
